molecular formula C21H18Cl3N3OS B2832930 2-{[3-(4-CHLOROPHENYL)-1,4-DIAZASPIRO[4.4]NONA-1,3-DIEN-2-YL]SULFANYL}-N-(3,4-DICHLOROPHENYL)ACETAMIDE CAS No. 899905-74-9

2-{[3-(4-CHLOROPHENYL)-1,4-DIAZASPIRO[4.4]NONA-1,3-DIEN-2-YL]SULFANYL}-N-(3,4-DICHLOROPHENYL)ACETAMIDE

Cat. No.: B2832930
CAS No.: 899905-74-9
M. Wt: 466.81
InChI Key: SNNVDVIEAYLZJB-UHFFFAOYSA-N
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Description

2-{[3-(4-CHLOROPHENYL)-1,4-DIAZASPIRO[44]NONA-1,3-DIEN-2-YL]SULFANYL}-N-(3,4-DICHLOROPHENYL)ACETAMIDE is a complex organic compound characterized by its unique spiro structure and multiple chlorinated phenyl groups

Scientific Research Applications

2-{[3-(4-CHLOROPHENYL)-1,4-DIAZASPIRO[4.4]NONA-1,3-DIEN-2-YL]SULFANYL}-N-(3,4-DICHLOROPHENYL)ACETAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

    Biology: The compound’s unique structure may allow it to interact with biological macromolecules, making it a potential candidate for studying protein-ligand interactions.

    Medicine: Its potential pharmacological properties, such as antimicrobial or anticancer activity, can be explored for drug development.

    Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(4-CHLOROPHENYL)-1,4-DIAZASPIRO[4.4]NONA-1,3-DIEN-2-YL]SULFANYL}-N-(3,4-DICHLOROPHENYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the spiro[4.4]nona-1,3-diene core. This core can be synthesized through a series of cyclization reactions involving appropriate precursors. The chlorinated phenyl groups are introduced through nucleophilic substitution reactions, where chlorinated benzene derivatives react with the spiro core under controlled conditions.

Industrial production methods may involve optimizing these synthetic routes to increase yield and purity while minimizing the use of hazardous reagents and conditions. This can include the use of catalysts, temperature control, and solvent selection to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(4-CHLOROPHENYL)-1,4-DIAZASPIRO[4.4]NONA-1,3-DIEN-2-YL]SULFANYL}-N-(3,4-DICHLOROPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

    Substitution: Nucleophilic substitution reactions can replace the chlorinated phenyl groups with other functional groups, altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Mechanism of Action

The mechanism by which 2-{[3-(4-CHLOROPHENYL)-1,4-DIAZASPIRO[4.4]NONA-1,3-DIEN-2-YL]SULFANYL}-N-(3,4-DICHLOROPHENYL)ACETAMIDE exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spiro structure and chlorinated phenyl groups can influence its binding affinity and specificity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobenzophenone: A compound with a similar chlorinated phenyl group but lacking the spiro structure.

    Spiro[4.4]nonane derivatives: Compounds with a similar spiro core but different substituents.

Uniqueness

2-{[3-(4-CHLOROPHENYL)-1,4-DIAZASPIRO[4.4]NONA-1,3-DIEN-2-YL]SULFANYL}-N-(3,4-DICHLOROPHENYL)ACETAMIDE is unique due to its combination of a spiro[4.4]nona-1,3-diene core and multiple chlorinated phenyl groups. This unique structure can confer distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

2-[[2-(4-chlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-3-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18Cl3N3OS/c22-14-5-3-13(4-6-14)19-20(27-21(26-19)9-1-2-10-21)29-12-18(28)25-15-7-8-16(23)17(24)11-15/h3-8,11H,1-2,9-10,12H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNNVDVIEAYLZJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)N=C(C(=N2)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18Cl3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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